molecular formula C8H10ClNS B1351489 2-(5-Chloro-2-thienyl)pyrrolidine CAS No. 524674-42-8

2-(5-Chloro-2-thienyl)pyrrolidine

Cat. No. B1351489
M. Wt: 187.69 g/mol
InChI Key: XMSYAIXTGCQRQX-UHFFFAOYSA-N
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Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a key structural component of 2-(5-Chloro-2-thienyl)pyrrolidine, is widely utilized in medicinal chemistry. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage, which is critical for binding to enantioselective proteins. This feature has led to the development of bioactive molecules with target selectivity, demonstrating the importance of the pyrrolidine ring in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Catalysis

Hybrid catalysts play a crucial role in synthesizing complex molecular structures, including pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. The development of these structures, often facilitated by the incorporation of heterocyclic compounds like pyrrolidine derivatives, highlights the compound's utility in broad synthetic applications and its impact on lead molecule development (Parmar et al., 2023).

Material Science

Pyrrolidine derivatives are also significant in the development of optoelectronic materials. Their structural versatility allows for the creation of dyes, pigments, and materials for electronic devices, demonstrating the potential of pyrrolidine-based compounds in advancing technologies for light-emitting diodes, solar cells, and fluorescence imaging. This underscores the compound's relevance beyond medicinal applications, extending to material science and engineering (Grzybowski & Gryko, 2015).

Future Directions

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-(5-chlorothiophen-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSYAIXTGCQRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401766
Record name 2-(5-CHLORO-2-THIENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)pyrrolidine

CAS RN

524674-42-8
Record name 2-(5-CHLORO-2-THIENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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